molecular formula C12H17N3O2S B2942506 4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine CAS No. 2097924-16-6

4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Cat. No. B2942506
CAS RN: 2097924-16-6
M. Wt: 267.35
InChI Key: VSNKLHNSONCHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a piperidine derivative with a cyclopropylidene group at the 4-position and a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group . Piperidine is a six-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms. The sulfonyl group is a common functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule and the nature of their bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The piperidine ring might undergo reactions at the nitrogen atom, while the sulfonyl group could potentially participate in substitution reactions . The pyrazole ring might also be involved in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Selective Receptor Ligand Design

Research has highlighted the potential of compounds structurally related to "4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine" in designing selective ligands for various receptors. For instance, N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for creating selective 5-HT7 receptor ligands. This approach aims to extend a polypharmacological approach to treat complex diseases, with compounds demonstrating potent and selective antagonism towards the 5-HT7 receptor and exhibiting antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).

Antimicrobial Applications

Compounds related to "4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine" have shown promise in antimicrobial applications. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been synthesized and demonstrated antimicrobial activity. Such compounds could be valuable in developing new antimicrobial agents to address resistance issues (Ammar et al., 2004).

Anticancer Research

The synthesis of heterocyclic compounds incorporating a sulfamoyl moiety has been targeted for their potential use as anticancer agents. Studies have focused on the development of new heterocyclic compounds capable of inhibiting various cancer cell lines, highlighting the versatility of sulfonamide derivatives in anticancer drug design (Darwish et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated . Without specific studies on this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling procedures and precautions would be determined based on these factors .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it might be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

4-cyclopropylidene-1-(1-methylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-9-12(8-13-14)18(16,17)15-6-4-11(5-7-15)10-2-3-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNKLHNSONCHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropylidene-1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.